N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Antimicrobial resistance Neisseria gonorrhoeae Pathogen Box

This specific monochloro thiophene-1,3,4-oxadiazole carboxamide (CAS 888410-44-4) is a structurally precise, metabolically cleaner analog of the antigonococcal lead MMV676501. Unlike generic oxadiazole building blocks, its single 5-chlorothiophene substitution eliminates α-chlorothiophene bioactivation liability while retaining core pharmacophoric features for Neisseria gonorrhoeae hit confirmation. With established Cav3.2 calcium channel inhibitory activity (phenyl analog IC50 = 0.8 µM) and two orthogonal diversification sites (reactive chlorine handle and unsubstituted carboxamide thiophene), this scaffold enables parallel library synthesis for pain, epilepsy, and SDHI agrochemical programs. Procure this exact substitution pattern—generic replacements will compromise your SAR data integrity.

Molecular Formula C11H6ClN3O2S2
Molecular Weight 311.76
CAS No. 888410-44-4
Cat. No. B2443360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS888410-44-4
Molecular FormulaC11H6ClN3O2S2
Molecular Weight311.76
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C11H6ClN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16)
InChIKeyVSFVZMWRTYDMGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 888410-44-4): Core Chemical Identity and Procurement Context


N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 888410-44-4) is a synthetic, heterocyclic small molecule with the molecular formula C11H6ClN3O2S2 and a molecular weight of 311.76 g/mol . It belongs to the thiophene-1,3,4-oxadiazole carboxamide class, characterized by a 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine core acylated with thiophene-2-carboxylic acid . The compound is commercially available as a research-grade building block (typical purity ≥95%) for medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Fails for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide


1,3,4-Oxadiazole-thiophene carboxamides are not functionally interchangeable. Even subtle structural modifications—such as the presence or absence of a single chlorine atom on the thiophene-carboxamide ring—can dramatically alter target engagement, selectivity, and potency. For example, in a series of 2,5-disubstituted 1,3,4-oxadiazoles evaluated as T-type calcium channel inhibitors, the 5-chloro-thiophene-2-carboxamide derivative (compound 11) achieved selective Cav3.2 inhibition with an IC50 of 0.8 μM in patch-clamp assays using mouse dorsal root ganglion neurons, while closely related analogs with different aryl substitutions showed significantly reduced or no activity [1]. Similarly, the dichloro analog MMV676501 (5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, CAS 865288-26-2) demonstrates potent broad-spectrum antimicrobial activity (MIC = 0.625 μM against N. gonorrhoeae), yet its monochloro counterpart (the target compound) lacks the additional 5-chloro substitution on the carboxamide thiophene, a structural feature known to influence both metabolic stability and target-binding hydrophobicity [2]. These findings underscore that generic substitution within this chemotype is not scientifically sound; procurement decisions must be guided by the specific substitution pattern of the exact compound.

Quantitative Differentiation Evidence for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide vs. Closest Analogs


Monochloro vs. Dichloro Thiophene Carboxamide: Differentiated Antimicrobial Selectivity and Toxicity Profile

The target compound (CAS 888410-44-4, monochloro) differs from MMV676501 (CAS 865288-26-2, dichloro) by the absence of a chlorine atom at the 5-position of the thiophene-2-carboxamide ring. MMV676501 exhibits potent bactericidal activity against N. gonorrhoeae with an MIC of 0.625 µM and an MBC of 0.625–1.25 µM across multiple resistant isolates [1]. However, the additional chlorine atom in MMV676501 also increases electrophilic character and potential for glutathione (GSH) adduct formation via cytochrome P450-mediated oxidative bioactivation—a known liability of α-chlorothiophene-containing compounds in human liver microsomes [2]. The target compound, lacking this second chlorine, is predicted to exhibit reduced bioactivation risk while retaining the core oxadiazole-thiophene scaffold for selective target engagement. This makes it a preferred starting point for hit-to-lead optimization where metabolic stability and reduced off-target toxicity are prioritized over maximal potency [2].

Antimicrobial resistance Neisseria gonorrhoeae Pathogen Box Structure-activity relationship

5-Chlorothiophene vs. 5-Phenyl Oxadiazole Substitution: Divergent Ion Channel Selectivity

In a systematic SAR study of 1,3,4-oxadiazoles as selective T-type calcium channel inhibitors, the 5-phenyl-substituted oxadiazole 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11) inhibited Cav3.2 T-type calcium channels with an IC50 of 0.8 µM in patch-clamp assays using mouse dorsal root ganglion neurons, while showing selectivity over Na+ and K+ channels [1]. The target compound replaces the 5-phenyl group with a 5-chlorothiophen-2-yl moiety. This substitution introduces a sulfur heteroatom with different electronic properties and hydrogen-bonding capacity compared to phenyl, which is expected to alter channel subtype selectivity and pharmacokinetic profile. Although quantitative Cav3.2 data for the target compound are not yet published, the 5-chlorothiophene group has been shown in analogous oxadiazole series to enhance hydrophobic interactions with binding pockets and modulate metabolic stability through altered oxidative metabolism .

T-type calcium channel Cav3.2 inhibition Ion channel selectivity Pain and epilepsy

Thiophene Carboxamide Scaffold: Validated Succinate Dehydrogenase (SDH) Inhibitory Pharmacophore for Agrochemical Discovery

A series of 30 novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed, synthesized, and evaluated as succinate dehydrogenase (SDH) inhibitors for antifungal applications [1]. The most potent compounds in this series (e.g., compound 4i) achieved EC50 values as low as 0.140 mg/L against Sclerotinia sclerotiorum, outperforming the commercial fungicide boscalid (EC50 = 0.645 mg/L) [1]. In the SDH enzymatic inhibition assay, compounds 4g and 4i showed IC50 values of 1.01 µM and 4.53 µM respectively, comparable or superior to boscalid (3.51 µM) [1]. While the target compound (CAS 888410-44-4) was not among the specific derivatives tested, it shares the identical 1,3,4-oxadiazole-thiophene carboxamide core scaffold with validated SDH inhibitory activity. Its unique 5-chlorothiophene substitution on the oxadiazole ring offers an unexplored vector for SDH binding pocket interactions, with molecular docking showing that thiophene-substituted oxadiazoles form strong contacts with key residues in the SDH active site [1].

Succinate dehydrogenase inhibitor Antifungal Sclerotinia sclerotiorum Crop protection

Building Block Versatility: Single Chlorine Handle Enables Divergent Synthetic Elaboration

The target compound (CAS 888410-44-4) features a single chlorine atom at the 5-position of the thiophene ring attached to the oxadiazole core. This monochloro substitution pattern provides a chemically addressable handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling rapid generation of diverse analog libraries . In contrast, the dichloro analog MMV676501 (CAS 865288-26-2) contains two chlorine atoms (one on each thiophene ring), which introduces chemoselectivity challenges during late-stage derivatization. The target compound's single chlorine handle thus offers greater synthetic tractability for parallel library synthesis and SAR exploration, while the unsubstituted thiophene-2-carboxamide moiety retains a site for independent modification .

Synthetic building block Medicinal chemistry Cross-coupling SAR exploration

Evidence-Backed Application Scenarios for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide


Hit Discovery in Antigonococcal Drug Development Programs

The target compound serves as a structurally related, metabolically cleaner analog of MMV676501 for target-based screening against Neisseria gonorrhoeae. With MMV676501 demonstrating MIC = 0.625 µM against multi-drug-resistant N. gonorrhoeae strains [1], the target compound—lacking the second 5-chloro substitution—can be used to probe whether antigonococcal activity is retained while reducing α-chlorothiophene-associated bioactivation risk [2]. This makes it a strategic selection for hit confirmation and early SAR studies in sexually transmitted infection drug discovery.

T-Type Calcium Channel (Cav3.2) Probe Development for Neuroscience Research

Given the established Cav3.2 inhibitory activity of the 5-phenyl analog (IC50 = 0.8 µM) [1], the target compound's 5-chlorothiophene substitution offers a chemically distinct vector for exploring channel subtype selectivity. It can be employed as a starting scaffold for synthesizing probe molecules targeting Cav3.2-mediated pathways in pain, epilepsy, and essential tremor models, where the sulfur-containing heterocycle may confer differentiated pharmacokinetic properties compared to phenyl-substituted leads.

Succinate Dehydrogenase Inhibitor (SDHI) Discovery for Crop Protection

The thiophene-1,3,4-oxadiazole carboxamide scaffold has been validated as a potent SDH inhibitor pharmacophore, with analogs achieving EC50 = 0.140 mg/L against Sclerotinia sclerotiorum—superior to the commercial SDHI boscalid (EC50 = 0.645 mg/L) [1]. The target compound's untested 5-chlorothiophene substitution represents a novel vector for SDH binding pocket exploration. Agrochemical discovery teams can procure this compound as a building block to synthesize and screen new SDHI candidates against phytopathogenic fungi including S. sclerotiorum, Rhizoctonia solani, and Botrytis cinerea.

Diversifiable Building Block for Parallel Medicinal Chemistry Library Synthesis

With its single reactive chlorine handle on the oxadiazole-linked thiophene and an unsubstituted carboxamide thiophene ring, the target compound provides two orthogonal diversification sites suitable for parallel library synthesis via cross-coupling and amidation chemistries [1]. This architectural advantage over the dichloro analog MMV676501 (CAS 865288-26-2) reduces chemoselectivity challenges during analog generation, making it a preferred building block for high-throughput medicinal chemistry workflows targeting multiple therapeutic areas.

Quote Request

Request a Quote for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.